

# Application Notes: Flow Cytometry Analysis of Apoptosis After TP-3654 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TP-3654

Cat. No.: B611452

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## Introduction

**TP-3654**, also known as Nuvisertib, is an orally available, second-generation selective inhibitor of PIM kinases.[1] PIM kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers and are implicated in tumor cell proliferation and survival.[1][2] By selectively binding to and inhibiting PIM kinases, **TP-3654** prevents the activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells.[1][3] Preclinical studies have shown that **TP-3654** induces significant apoptosis in hematopoietic cells, particularly those with JAK2 mutations found in myelofibrosis.[4][5] This application note provides a detailed protocol for quantifying apoptosis induced by **TP-3654** using the Annexin V and Propidium Iodide (PI) flow cytometry assay.

## Principle of the Assay

This method utilizes two key reagents to differentiate between healthy, apoptotic, and necrotic cells.[6]

- **Annexin V:** In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[6][7]

- Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[\[6\]](#) It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised.[\[6\]](#)

By using both Annexin V and PI, flow cytometry can distinguish four cell populations:

- Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).[\[8\]](#)
- Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[\[8\]](#)
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[\[8\]](#)
- Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[\[8\]](#)

## Experimental Protocols

### I. Materials and Reagents

- Cell Lines: Appropriate cancer cell line (e.g., HEL, UKE-1, or other hematopoietic cancer cells known to express PIM kinases).[\[5\]](#)
- **TP-3654**: PIM Kinase Inhibitor.[\[9\]](#)
- Vehicle Control: DMSO (or as recommended by the supplier).
- Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
- Trypsin-EDTA (for adherent cells).
- Annexin V-FITC Apoptosis Detection Kit: (e.g., Abcam ab14085 or equivalent) containing:
  - Annexin V-FITC conjugate
  - Propidium Iodide (PI) solution
  - 10X Binding Buffer (contains Hepes, NaCl, and CaCl<sub>2</sub>).

- Flow Cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX).
- Flow cytometry tubes (5 mL).
- Microcentrifuge tubes.
- Micropipettes and sterile tips.
- Incubator (37°C, 5% CO<sub>2</sub>).
- Centrifuge.

## II. Cell Preparation and Treatment

- Cell Seeding: Seed cells in a suitable culture flask or plate at a density that will allow for exponential growth and prevent confluence during the treatment period (e.g.,  $1 \times 10^6$  cells in a T25 flask).[7]
- Incubation: Culture the cells for 24 hours at 37°C with 5% CO<sub>2</sub>.
- **TP-3654** Treatment:
  - Prepare a stock solution of **TP-3654** in DMSO.
  - Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM).
  - Include a vehicle-only control (DMSO) and an untreated control.
  - Replace the existing medium with the medium containing the different concentrations of **TP-3654** or controls.
- Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

## III. Staining Protocol for Flow Cytometry

- Cell Harvesting:

- Suspension cells: Gently collect the cells into centrifuge tubes.
- Adherent cells: Collect the culture supernatant (which may contain floating apoptotic cells), then wash the adherent cells with PBS and detach them using Trypsin-EDTA.[7] Combine the supernatant with the detached cells.
- Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[7] Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension (containing  $1 \times 10^5$  cells) to a flow cytometry tube. [8]
  - Add 5  $\mu$ L of Annexin V-FITC conjugate to the cell suspension.[10]
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][10]
  - Add 5  $\mu$ L of Propidium Iodide (PI) solution.[10]
- Final Preparation: Add 400  $\mu$ L of 1X Binding Buffer to each tube.[8] Keep the samples on ice and protected from light until analysis.
- Analysis: Analyze the samples on the flow cytometer immediately, preferably within one hour.

#### IV. Data Acquisition and Analysis

- Setup: Use unstained, Annexin V-FITC only, and PI only stained cells to set up the flow cytometer, adjust voltages, and establish proper compensation settings.
- Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
- Quantification: Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quantify the percentage of cells in each of the four quadrants.

## Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

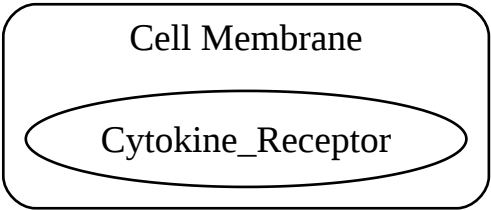
Table 1: Percentage of Apoptotic and Necrotic Cells after **TP-3654** Treatment

Treatment Group	Concentration (μM)	Viable Cells (%) (Annexin V-/PI-)	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)	Total Apoptotic Cells (%)
Untreated Control	0	95.2 ± 2.1	2.5 ± 0.5	1.8 ± 0.4	4.3 ± 0.9
Vehicle (DMSO)	0.1%	94.8 ± 2.5	2.9 ± 0.6	2.0 ± 0.5	4.9 ± 1.1
TP-3654	0.1	85.1 ± 3.3	8.7 ± 1.2	5.2 ± 0.8	13.9 ± 2.0
TP-3654	0.5	62.5 ± 4.1	25.3 ± 2.8	10.1 ± 1.5	35.4 ± 4.3
TP-3654	1.0	35.8 ± 5.0	45.6 ± 4.5	15.4 ± 2.1	61.0 ± 6.6

Note: Data are presented as mean ± standard deviation from three independent experiments. "Total Apoptotic Cells" is the sum of early and late apoptotic populations.

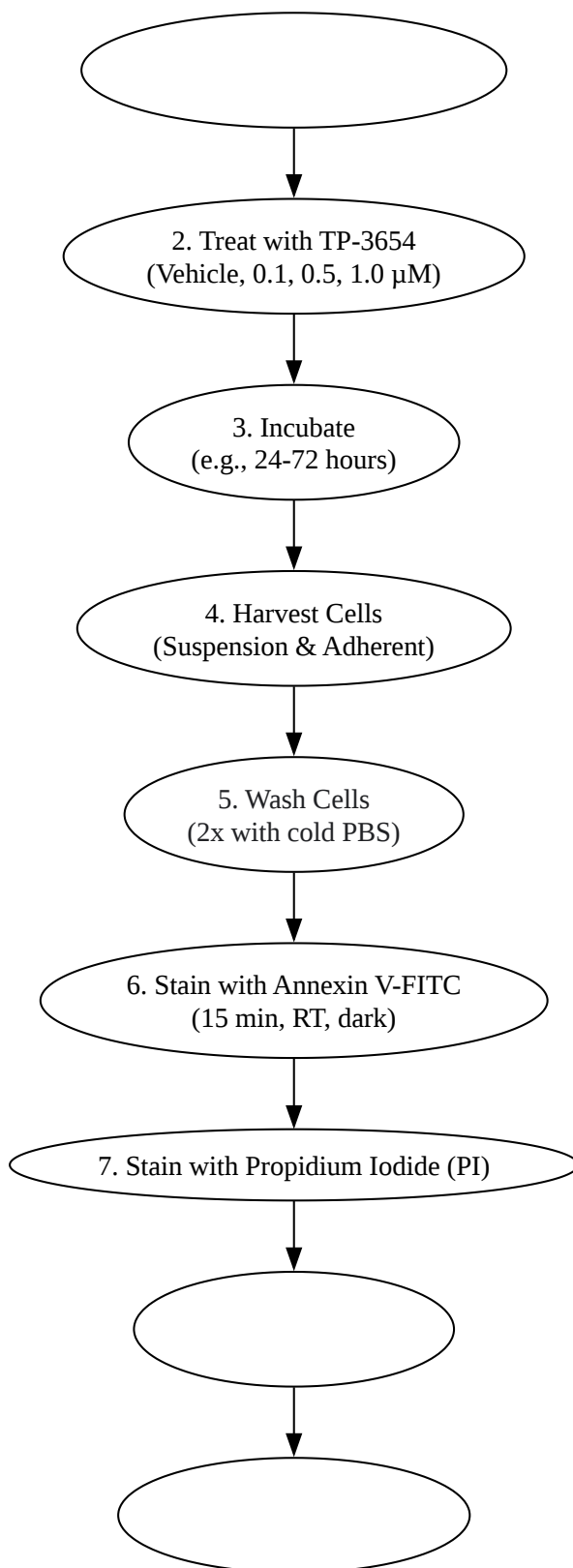
## Mandatory Visualizations

Signaling Pathway



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## Experimental Workflow



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